3,5-Dimethyl-1-(3-methylbenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
Overview
Description
3,5-Dimethyl-1-(3-methylbenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C19H27BN2O2 and its molecular weight is 326.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-Dimethyl-1-(3-methylbenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dimethyl-1-(3-methylbenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of compounds bearing the pyrazole and dioxaborolan moieties, similar to the one , have been extensively studied. For example, the work by Yang et al. (2021) on 1-(2-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole describes its synthesis, crystal structure, and theoretical (DFT) study. This compound, obtained via nucleophilic substitution reaction, showcases the utility of such molecules in organic synthesis, providing a platform for further functionalization and application in material science or as pharmaceutical intermediates. The molecular structure, electrostatic potential, and frontier molecular orbitals were thoroughly investigated, revealing its structural characteristics and conformational stability (Yang et al., 2021).
Density Functional Theory (DFT) Studies
DFT studies play a crucial role in understanding the electronic structure and reactivity of such compounds. Research by Huang et al. (2021) on similar compounds highlights the importance of DFT in predicting the reactivity and stability of novel organic intermediates. This approach aids in the design of compounds with desired properties for specific applications, whether in drug design, material science, or catalysis (Huang et al., 2021).
Potential Biological Activities
Although the request specifies excluding drug use and dosage or side effects, it's worth noting that related research has explored the biological activities of pyrazole derivatives. These studies typically investigate the antimicrobial, antioxidant, or anticancer properties of these compounds, providing a foundation for future drug development. The research by Karrouchi et al. (2019), for example, highlights the antioxidant and α-glucosidase inhibitory activities of pyrazole derivatives, demonstrating their potential in medicinal chemistry (Karrouchi et al., 2019).
properties
IUPAC Name |
3,5-dimethyl-1-[(3-methylphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27BN2O2/c1-13-9-8-10-16(11-13)12-22-15(3)17(14(2)21-22)20-23-18(4,5)19(6,7)24-20/h8-11H,12H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUXKGIFOPAPIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)CC3=CC=CC(=C3)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-1-(3-methylbenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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